Furan, tetrahydro-2,4-dimethyl-, cis-
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Overview
Description
Furan, tetrahydro-2,4-dimethyl-, cis- is an organic compound with the molecular formula C₆H₁₂O. It is a stereoisomer of tetrahydrofuran, characterized by the presence of two methyl groups at the 2 and 4 positions in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2,4-dimethyl-, cis- typically involves the hydrogenation of 2,4-dimethylfuran. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the cis configuration of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-2,4-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced further to form saturated hydrocarbons.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-2,5-dihydrofuranone.
Reduction: Formation of 2,4-dimethylpentane.
Substitution: Formation of halogenated derivatives such as 2,4-dimethyl-2-chlorotetrahydrofuran.
Scientific Research Applications
Furan, tetrahydro-2,4-dimethyl-, cis- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan, tetrahydro-2,4-dimethyl-, cis- involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Furan, tetrahydro-2,4-dimethyl-, trans-: The trans isomer of the compound with different spatial arrangement of methyl groups.
2,5-Dimethyltetrahydrofuran: Another isomer with methyl groups at the 2 and 5 positions
Uniqueness
Furan, tetrahydro-2,4-dimethyl-, cis- is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds.
Properties
CAS No. |
39168-01-9 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethyloxolane |
InChI |
InChI=1S/C6H12O/c1-5-3-6(2)7-4-5/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
QMGLMRPHOITLSN-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](OC1)C |
Canonical SMILES |
CC1CC(OC1)C |
Origin of Product |
United States |
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